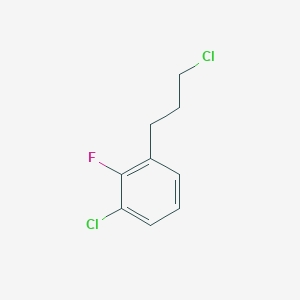![molecular formula C6H11Cl2N3 B13217494 Methyl[(pyrimidin-5-yl)methyl]amine dihydrochloride](/img/structure/B13217494.png)
Methyl[(pyrimidin-5-yl)methyl]amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl[(pyrimidin-5-yl)methyl]amine dihydrochloride: is a chemical compound with the molecular formula C6H11Cl2N3. It is an off-white solid that is commonly used in various scientific research applications. The compound is known for its unique structure, which includes a pyrimidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(pyrimidin-5-yl)methyl]amine dihydrochloride typically involves the reaction of pyrimidine-5-carbaldehyde with methylamine in the presence of a suitable acid catalyst. The reaction is carried out in a solvent such as toluene, and the mixture is refluxed for several hours. After the reaction is complete, the solvent is removed under reduced pressure, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters helps in achieving consistent quality in large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Methyl[(pyrimidin-5-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrimidine compounds. These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
Methyl[(pyrimidin-5-yl)methyl]amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl[(pyrimidin-5-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparación Con Compuestos Similares
Methyl[(pyrimidin-5-yl)methyl]amine dihydrochloride can be compared with other similar compounds, such as:
Pyridin-2-amine: This compound has a similar structure but lacks the methyl group on the pyrimidine ring.
3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine: This compound has an additional methyl group on the pyridine ring, making it structurally similar but with different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C6H11Cl2N3 |
|---|---|
Peso molecular |
196.07 g/mol |
Nombre IUPAC |
N-methyl-1-pyrimidin-5-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C6H9N3.2ClH/c1-7-2-6-3-8-5-9-4-6;;/h3-5,7H,2H2,1H3;2*1H |
Clave InChI |
JLURZXGJSLSSIK-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CN=CN=C1.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[(Benzyloxy)carbonyl]amino}-3-[(2-methylbutoxy)methyl]pentanoic acid](/img/structure/B13217420.png)
![1-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13217436.png)
![tert-Butyl N-[3-(5-amino-2-methylphenyl)cyclohexyl]carbamate](/img/structure/B13217440.png)
![6-Methyl-2-oxa-6-azaspiro[4.5]decan-9-one](/img/structure/B13217446.png)


![{8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13217459.png)




![7-Fluoro-octahydropyrrolo[1,2-a]piperazine](/img/structure/B13217500.png)


